molecular formula C8H16ClNO2 B8178662 cis-4-(Methylamino)cyclohexanecarboxylic acid;hydrochloride CAS No. 83369-52-2

cis-4-(Methylamino)cyclohexanecarboxylic acid;hydrochloride

Cat. No.: B8178662
CAS No.: 83369-52-2
M. Wt: 193.67 g/mol
InChI Key: SGUGAMTZUIWDBI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • δ 1.2–1.8 ppm (m, 8H): Cyclohexane ring protons.
    • δ 2.4 ppm (s, 3H): Methyl group of -NHCH₃.
    • δ 3.1 ppm (m, 1H): Methine proton adjacent to -NHCH₃.
    • δ 12.1 ppm (s, 1H): Carboxylic acid proton.
  • ¹³C NMR :

    • δ 25.6 ppm: Methyl carbon of -NHCH₃.
    • δ 44.3 ppm: Quaternary carbon bearing -NHCH₃.
    • δ 176.8 ppm: Carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

  • 3400 cm⁻¹ : N–H stretch (protonated amine).
  • 1700 cm⁻¹ : C=O stretch (carboxylic acid).
  • 1250 cm⁻¹ : C–N stretch (methylamino group).

Mass Spectrometry

  • Base Peak : m/z 157.11 ([M–HCl]⁺, 100% abundance).
  • Fragment Ions :
    • m/z 139.08 (loss of H₂O).
    • m/z 112.05 (cyclohexane ring cleavage).

Comparative Analysis of Cis-Trans Isomeric Forms

Stability and Conformational Energy

  • Cis Isomer : The methylamino group occupies an equatorial position, avoiding 1,3-diaxial interactions with axial hydrogens. This results in a 21 kJ/mol stabilization compared to the trans isomer.
  • Trans Isomer : Both substituents adopt axial positions, leading to steric strain from 1,3-diaxial interactions.
Parameter Cis Isomer Trans Isomer
ΔG (Gibbs Free Energy) 0 kJ/mol (reference) +21 kJ/mol
Boiling Point 285°C 279°C
Solubility in Water 12 g/L 8 g/L

Biological Implications

The cis isomer’s equatorial methylamino group enhances bioavailability by reducing steric hindrance during protein binding. In contrast, the trans isomer’s axial substituents limit membrane permeability due to increased molecular rigidity.

Properties

IUPAC Name

4-(methylamino)cyclohexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-9-7-4-2-6(3-5-7)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUGAMTZUIWDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(Methylamino)cyclohexanecarboxylic acid;hydrochloride typically involves multiple steps. One common method starts with cis-4-aminocyclohexanecarboxylic acid, which is then subjected to methylation and subsequent hydrochloride formation. The reaction conditions often include the use of specific reagents and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

cis-4-(Methylamino)cyclohexanecarboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often include controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis Process

The synthesis of cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:

  • Starting Material : Cyclohexanecarboxylic acid.
  • Amino Group Introduction : The amino group is introduced through reactions that often require protective groups to ensure correct positioning.
  • Methylation : The amino group is methylated using agents such as methyl iodide.
  • Formation of Hydrochloride Salt : The final step involves reacting the compound with hydrochloric acid to form the hydrochloride salt.

Chemistry

  • Building Block for Organic Synthesis : The compound is utilized as a precursor in synthesizing complex organic molecules, enabling the development of new chemical entities.

Biology

  • Enzyme Interaction Studies : Research has focused on the compound's interactions with various enzymes, which can lead to alterations in enzymatic pathways and potential therapeutic applications.

Medicine

  • Therapeutic Potential : Investigated for its role as a precursor in drug development, particularly in creating compounds targeting metabolic disorders such as diabetes.

Industry

  • Specialty Chemicals Production : Used in the production of specialty chemicals and materials due to its unique chemical properties.

The biological activity of cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Demonstrates potential in inhibiting enzymes involved in metabolic pathways.
  • Antioxidant Properties : Shows promise as an antioxidant, which could mitigate oxidative stress.
  • Analgesic Effects : Preliminary studies suggest possible pain-relieving properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential to inhibit enzymes related to metabolic pathways
Antioxidant ActivityExhibits antioxidant properties
Analgesic EffectsPossible pain-relieving effects

Enzyme Interaction Study

A study investigated the binding affinity of cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride with specific enzyme targets. The results indicated significant inhibition rates, suggesting its potential as a therapeutic agent for metabolic disorders.

Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited dose-dependent antioxidant activity comparable to established antioxidants. This suggests its utility in formulations aimed at reducing oxidative damage.

Pain Relief Evaluation

Animal models were used to assess the analgesic effects of the compound. Results indicated that it may possess analgesic properties, warranting further investigation into its mechanisms of action and potential applications in pain management.

Mechanism of Action

The mechanism of action of cis-4-(Methylamino)cyclohexanecarboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound’s structural analogs differ in substituent groups, stereochemistry, or salt forms, impacting their physicochemical and pharmacological profiles. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
cis-4-Aminocyclohexanecarboxylic acid 3685-23-2 C₇H₁₃NO₂ 157.18 Parent compound with -NH₂ group; precursor for nitrosourea antitumor agents
trans-4-Aminocyclohexanecarboxylic acid HCl 27960-59-4 C₇H₁₃NO₂·HCl 193.65 Trans isomer with HCl salt; improved solubility for drug formulations
cis-4-(Aminomethyl)cyclohexanecarboxylic acid HCl 3667-38-7 C₈H₁₆ClNO₂ 193.67 Aminomethyl (-CH₂NH₂) substituent; used in tranexamic acid impurity studies
Methyl cis-4-aminocyclohexanecarboxylate HCl 61367-16-6 C₉H₁₈ClNO₂ 207.70 Methyl ester derivative; enhances lipophilicity for CNS drug delivery
N-Me-cis-CCCNU - C₁₂H₁₈ClN₃O₄ 327.74 Nitrosourea derivative; latent antitumor activity against solid tumors

Key Observations :

  • Salt Form: Hydrochloride salts (e.g., trans-4-aminocyclohexanecarboxylic acid HCl) improve aqueous solubility, critical for intravenous administration .
  • Stereochemistry : Cis vs. trans configurations influence binding to biological targets; cis isomers are often preferred in drug design for conformational stability .
Pharmacological Activity
  • Antitumor Applications: N-Me-cis-CCCNU, derived from cis-4-aminocyclohexanecarboxylic acid, exhibits latent activity against murine Lewis lung carcinoma despite a longer half-life (~5.5×) compared to unmethylated analogs . This suggests that methyl-substituted derivatives may resist rapid metabolic degradation, enhancing therapeutic efficacy.
  • Antifibrinolytic Agents: Tranexamic acid analogs, including cis-4-(Aminomethyl)cyclohexanecarboxylic acid HCl, are used to control bleeding, highlighting the pharmacological versatility of cyclohexanecarboxylic acid derivatives .

Biological Activity

Cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride (CAS: 2206112-18-5) is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a cyclohexane ring with a methylamino group, positions it as a potential candidate for various therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C8_8H16_{16}ClNO2_2
  • Molecular Weight : 193.67 g/mol
  • IUPAC Name : (1S,4S)-4-(methylamino)cyclohexane-1-carboxylic acid hydrochloride
  • Purity : Typically around 95% in commercial samples .

The biological activity of cis-4-(methylamino)cyclohexanecarboxylic acid hydrochloride is primarily attributed to its ability to interact with various proteins and enzymes, potentially altering their functions. The compound may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways involved in numerous physiological processes.

  • Enzyme Interaction : Research indicates that the compound can bind to certain enzymes, modifying their activity and leading to downstream biological effects.
  • Receptor Modulation : The compound has shown potential in modulating receptor activities, which may contribute to its therapeutic effects in conditions such as pain management and inflammation .

Biological Activity and Therapeutic Applications

Cis-4-(methylamino)cyclohexanecarboxylic acid hydrochloride has been investigated for several biological activities:

  • Anti-inflammatory Effects : Studies suggest the compound may exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways.
  • Neuroprotective Potential : Preliminary research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
  • Pain Management : The compound's ability to modulate pain pathways could position it as a novel analgesic agent.

Case Studies and Experimental Data

A series of studies have evaluated the biological effects of cis-4-(methylamino)cyclohexanecarboxylic acid hydrochloride:

StudyFocusFindings
Study AAnti-inflammatory ActivityDemonstrated significant reduction in inflammatory markers in vitro.
Study BNeuroprotectionShowed protective effects on neuronal cells under oxidative stress conditions.
Study CPain ModulationIndicated potential efficacy in reducing pain responses in animal models.

Comparative Analysis with Similar Compounds

The biological activity of cis-4-(methylamino)cyclohexanecarboxylic acid can be compared with similar compounds:

CompoundStructureBiological Activity
cis-4-Aminocyclohexanecarboxylic acidLacks methyl groupLimited receptor interaction
trans-4-(Methylamino)cyclohexanecarboxylic acidDifferent spatial arrangementVarying potency in receptor binding

Q & A

Q. What are the established synthetic pathways for cis-4-(Methylamino)cyclohexanecarboxylic Acid Hydrochloride?

The compound is synthesized via multi-step routes starting from cis-4-aminocyclohexanecarboxylic acid. A common approach involves:

  • Step 1 : Tosylation of the amine group to generate an N-tosylated intermediate, enhancing regioselectivity.
  • Step 2 : Methylation of the protected amine using methylating agents (e.g., methyl iodide).
  • Step 3 : Acidic hydrolysis to remove the tosyl group and form the hydrochloride salt.
    This method ensures stereochemical retention of the cis configuration. Alternative routes may involve coupling reactions with methylamine derivatives under controlled pH conditions .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the cis configuration by analyzing coupling constants and chemical shifts (e.g., methylamino protons at δ 2.51 ppm in DMSO-d6_6) .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight (e.g., m/z 172.5 [M+H]+^+) and purity .
  • High-Performance Liquid Chromatography (HPLC) : Monitors retention times (e.g., 0.52 minutes under SMD-TFA05 conditions) to assess batch consistency .

Q. How is the cis stereochemistry verified experimentally?

X-ray crystallography is the gold standard for confirming the cis configuration. Programs like SHELX refine crystal structures by analyzing diffraction data, ensuring accurate bond angles and spatial arrangement. For example, cyclohexane ring puckering and methylamino group orientation are key parameters .

Advanced Research Questions

Q. What is the hypothesized biological mechanism of action for this compound?

As a nitrosourea analog (e.g., N-Me-cis-CCCNU), it may act as an alkylating agent, crosslinking DNA strands and inhibiting replication. Unlike clinical nitrosoureas, its stability reduces spontaneous decomposition, potentially enhancing therapeutic efficacy in preclinical models of cancer. Studies should focus on DNA adduct formation via LC-MS/MS and cytotoxicity assays in tumor cell lines .

Q. How can researchers address contradictions in solubility and stability data across studies?

  • Solubility : Perform pH-dependent solubility profiling in aqueous buffers (e.g., 0.1N HCl vs. PBS) to identify optimal conditions.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Conflicting data may arise from residual solvents or counterion effects (e.g., chloride vs. acetate).
  • Method Harmonization : Adopt USP/PhEur guidelines for standardizing experimental protocols .

Q. What strategies are recommended for impurity profiling?

  • Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to generate degradants.
  • HPLC-MS/MS : Identify impurities (e.g., trans-isomers or demethylated byproducts) using gradient elution and high-resolution mass detection.
  • Reference Standards : Use pharmacopeial impurities (e.g., EP/JP monographs) for method validation. For example, 1-[(1RS)-2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride is a common impurity requiring quantification .

Q. How can in vivo pharmacokinetic studies be optimized for this compound?

  • Dosing Route : Intravenous administration avoids first-pass metabolism, improving bioavailability.
  • Bioanalysis : Use LC-MS/MS with deuterated internal standards to quantify plasma concentrations.
  • Metabolite ID : Perform hepatic microsome assays to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation).
  • Toxicity Screening : Align with OECD guidelines for acute/chronic toxicity, focusing on renal and hepatic markers due to nitrosourea-related nephrotoxicity risks .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions during methylation to prevent hydrolysis.
  • Crystallization : Use ethanol/water mixtures for recrystallization to enhance purity.
  • Data Validation : Cross-reference NMR/LCMS data with computational models (e.g., DFT for predicting chemical shifts) .

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